molecular formula C₂₂H₁₆As₂N₄Na₂O₁₄S₂ B1147002 Disodium 3,6-bis((o-arsonophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonate CAS No. 62337-00-2

Disodium 3,6-bis((o-arsonophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonate

Cat. No. B1147002
CAS RN: 62337-00-2
M. Wt: 820.33
InChI Key:
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Description

Synthesis Analysis

The synthesis of azo compounds like Disodium 3,6-bis((o-arsonophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonate typically involves coupling reactions. The synthesis may start from commercially available intermediates such as disodium 4,5-dihydroxynaphthalene-2,7-disulfonate, known as chromotropic acid, to produce complex organic molecules with unique optical properties (Paruch, Katz, Incarvito, & Rheingold, 2000).

Scientific Research Applications

  • Acidity and Stability Constants : The acidity of chromotropic acid azo derivatives, including Disodium 3,6-bis((o-arsonophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonate, was studied using potentiometric and spectrophotometric methods. This research is significant for understanding the stability constants of hydrogen complexes formed by these compounds (Budesinsky, 1969).

  • Complex Formation with Metal Cations : Research shows that Disodium 3,6-bis((o-arsonophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonate forms complexes with lanthanides. The soft and hard modeling methods were applied to determine the formation constants of these complexes, indicating its potential in complexometric titrations and analytical chemistry (Kakhki & Abedi, 2012).

  • Photometric Determination of Elements : This compound has been utilized for the photometric determination of various elements such as thorium, zirconium, uranium, and rare earth elements. The sensitivity of the compound to color reactions with these elements highlights its application in analytical chemistry (Savvin, 1961).

  • Chelation and pH Dependence Studies : The reaction of this compound with lanthanides and its pH dependence were explored using spectrophotometric techniques and computer simulations. This research is crucial for understanding the complexation behavior of this compound in different pH environments (Rohwer & Hosten, 1997).

  • Spectrophotometric Applications : The compound's reaction with uranium(VI) was studied, showcasing its potential in spectrophotometric analysis and its sensitivity in detecting uranium concentrations (Baiulescu, Marinescu, & Greff, 1970).

Safety And Hazards

Disodium 3,6-bis((o-arsonophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonate is classified as Acute Tox. 3 (H301), indicating it is toxic if swallowed . It is also classified as Acute Tox. 3 (H331), indicating it is toxic if inhaled . Furthermore, it is classified as Aquatic Acute 1 (H400) and Aquatic Chronic 1 (H410), indicating it is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

disodium;3,6-bis[(2-arsonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18As2N4O14S2.2Na/c29-21-18-11(9-16(43(37,38)39)19(21)27-25-14-7-3-1-5-12(14)23(31,32)33)10-17(44(40,41)42)20(22(18)30)28-26-15-8-4-2-6-13(15)24(34,35)36;;/h1-10,29-30H,(H2,31,32,33)(H2,34,35,36)(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSZSGSRTIMTBY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=CC=C4[As](=O)(O)O)O)O)[As](=O)(O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16As2N4Na2O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401047754, DTXSID701047858
Record name 3,6-Bis[2-(2-arsonophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid sodium salt (1:2)
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Record name Arsenazo III sodium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

820.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Purple to black powder; [MSDSonline]
Record name Arsenazo III
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Product Name

Disodium 3,6-bis((o-arsonophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonate

CAS RN

62337-00-2, 138608-19-2
Record name Arsenazo III
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Record name 3,6-Bis[2-(2-arsonophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid sodium salt (1:2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arsenazo III sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701047858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3,6-bis[(o-arsonophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonate
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Citations

For This Compound
1
Citations
V Tornero, G Hanke - 2017 - researchgate.net
The identification of priority chemicals is a challenge for regulators, managers and researchers all around the world. This report compiles in a single list more than 2700 substances (or …
Number of citations: 5 www.researchgate.net

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